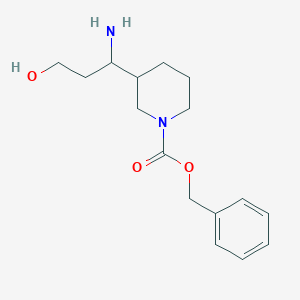
Benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.
化学反应分析
Types of Reactions
Benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with amino acid residues such as tryptophan and phenylalanine . This interaction disrupts the normal function of the enzyme, leading to its inhibition.
相似化合物的比较
Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester
- Benzyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Uniqueness
Benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
benzyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c17-15(8-10-19)14-7-4-9-18(11-14)16(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12,17H2 |
InChI 键 |
HMQZLRKDQYWCSG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)

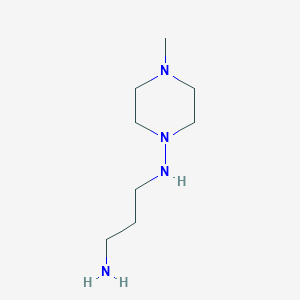
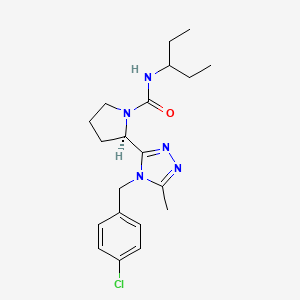


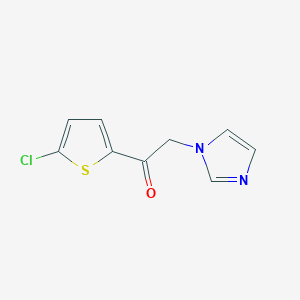

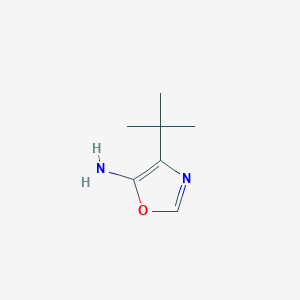

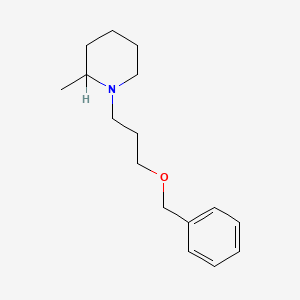
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)

